molecular formula C7H5BrFIO B6357150 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene CAS No. 1628450-73-6

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene

Cat. No. B6357150
M. Wt: 330.92 g/mol
InChI Key: ONYIDRWMDNFQOP-UHFFFAOYSA-N
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Patent
US09067898B1

Procedure details

Into a 25-mL round-bottom flask (1 atm) purged and maintained with an inert atmosphere of nitrogen, was placed (i-Pr)2NH (1.26 g, 12.48 mmol, 1.25 equiv), tetrahydrofuran (7 mL). This was followed by the addition of n-BuLi (2.5M in hexane) (4.8 mL) dropwise with stirring at −78° C. The mixture was stirred for 1 h at −78° C. Then this solution was added to the solution a solution of 1-bromo-2-fluoro-4-methoxybenzene (2.04 g, 9.95 mmol, 1.00 equiv) in tetrahydrofuran (5 mL) at −78 degree C. and stirred for 30 min, then I2 (3.048 g, 12.00 mmol, 1.2 equiv) was added. The resulting solution was stirred for 30 min at −78° C. in a liquid nitrogen bath. The reaction progress was monitored by GCMS. The reaction was then quenched by the addition of 10 mL of water. The resulting solution was extracted with 2×20 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with petroleum ether. This resulted in 2.0 g (61%) of 1-bromo-2-fluoro-3-iodo-4-methoxybenzene as a light yellow solid. Mass spectrum (GC, m/z): Calcd. for C7H5BrFIO, 330.9 (M). found 330.9.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
2.04 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.048 g
Type
reactant
Reaction Step Four
[Compound]
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N(C(C)C)C(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[F:22].[I:23]I>O1CCCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([I:23])[C:15]=1[F:22]

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
N(C(C)C)C(C)C
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
2.04 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)F
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
3.048 g
Type
reactant
Smiles
II
Step Five
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25-mL round-bottom flask (1 atm) purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h at −78° C
Duration
1 h
STIRRING
Type
STIRRING
Details
and stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 30 min at −78° C. in a liquid nitrogen bath
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 10 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 2×20 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 2.0 g (61%) of 1-bromo-2-fluoro-3-iodo-4-methoxybenzene as a light yellow solid

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=C(C=C1)OC)I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.